

Technical Guide: Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate*

Cat. No.: *B173802*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 3-oxo-1,4-diazepane-1-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and explores its potential biological significance by examining the well-established pharmacology of structurally related compounds. The central 1,4-diazepan-3-one core is a key pharmacophore in several centrally active agents, suggesting the potential for this molecule as a scaffold or intermediate in the development of novel therapeutics.

Chemical Identity and Properties

tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a Boc-protected derivative of a saturated seven-membered diazepine ring containing a ketone functionality.

IUPAC Name: **tert-butyl 3-oxo-1,4-diazepane-1-carboxylate**^[1]

Synonyms: 1-Boc-3-oxo-1,4-diazepane, 1-Boc-3-oxohomopiperazine, 3-Oxo-[1][2]diazepane-1-carboxylic acid tert-butyl ester^[1]

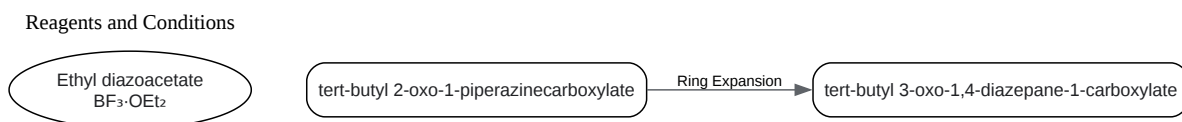
Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₃	PubChem[1]
Molecular Weight	214.26 g/mol	PubChem[1]
CAS Number	179686-38-5	PubChem[1]
Appearance	Not explicitly stated, likely a solid	-
Solubility	Not explicitly stated, expected to be soluble in organic solvents	-

Proposed Synthesis and Experimental Protocol

While a specific, peer-reviewed synthesis for **tert-butyl 3-oxo-1,4-diazepane-1-carboxylate** is not readily available in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds, particularly the synthesis of tert-butyl 4-oxoazepane-1-carboxylate[3][4]. The proposed method involves a ring expansion of a readily available N-Boc protected piperazinone.

Proposed Synthetic Scheme



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Caption: Proposed synthesis of **tert-butyl 3-oxo-1,4-diazepane-1-carboxylate**.

Detailed Experimental Protocol

Materials:

- tert-butyl 2-oxo-1-piperazinecarboxylate
- Ethyl diazoacetate
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous diethyl ether (Et_2O)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with tert-butyl 2-oxo-1-piperazinecarboxylate (1 equivalent) and anhydrous diethyl ether.
- **Cooling:** The reaction mixture is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- **Addition of Reagents:** A solution of ethyl diazoacetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the internal temperature below $-70\text{ }^\circ\text{C}$.
- **Catalyst Addition:** Boron trifluoride diethyl etherate (1.1 equivalents) is then added dropwise over 30 minutes, ensuring the temperature does not exceed $-70\text{ }^\circ\text{C}$.

- **Reaction Monitoring:** The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room temperature.
- **Workup:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure **tert-butyl 3-oxo-1,4-diazepane-1-carboxylate**.

Potential Biological Activity and Signaling Pathway

Direct experimental data on the biological activity of **tert-butyl 3-oxo-1,4-diazepane-1-carboxylate** is not currently published. However, its core structure, the 1,4-diazepan-3-one moiety, is a critical component of the benzodiazepine class of drugs, which are well-known for their effects on the central nervous system (CNS).

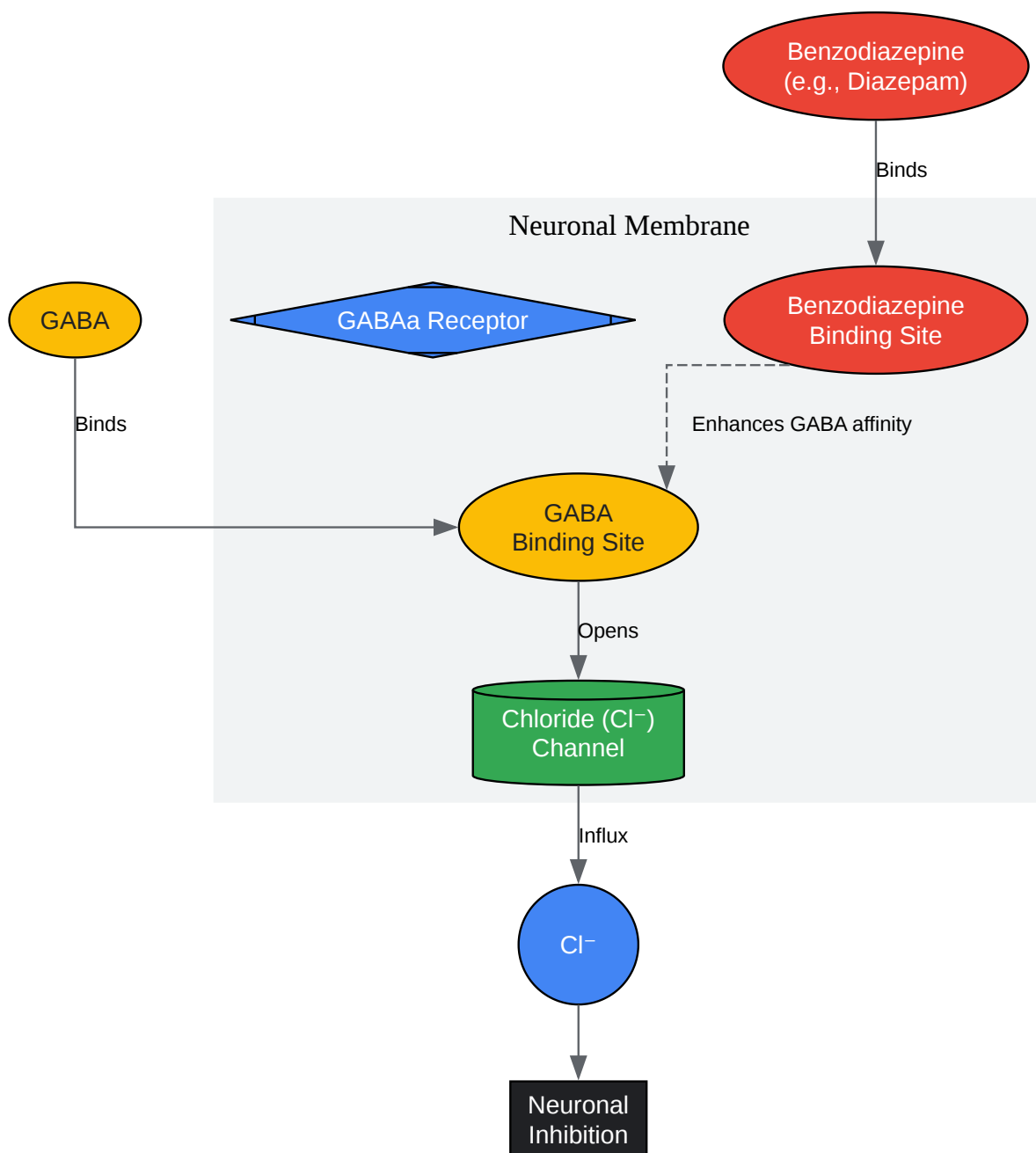
The GABA_A Receptor Signaling Pathway

Benzodiazepines, such as diazepam, exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA_A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.

Mechanism of Action:

- **GABA_A Receptor Structure:** The GABA_A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.
- **GABA Binding:** When GABA binds to its specific site on the receptor, the channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

- **Benzodiazepine Modulation:** Benzodiazepines bind to a distinct allosteric site on the GABA_A receptor, known as the benzodiazepine binding site. This binding event does not open the channel directly but rather enhances the effect of GABA. It increases the frequency of the chloride channel opening when GABA is bound, leading to an enhanced inhibitory signal.



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Caption: Simplified signaling pathway of GABA_A receptor modulation by benzodiazepines.

Given the structural similarity of the 1,4-diazepan-3-one core in **tert-butyl 3-oxo-1,4-diazepane-1-carboxylate** to the benzodiazepine scaffold, it is plausible that this molecule, or its derivatives, could exhibit activity at the GABA_A receptor. The tert-butoxycarbonyl (Boc) protecting group makes it an ideal intermediate for further chemical modifications to explore structure-activity relationships (SAR) and develop novel CNS-active agents.

Conclusion

tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a valuable heterocyclic compound with a straightforward proposed synthesis. Its structural relationship to the well-established benzodiazepine class of drugs strongly suggests its potential as a building block or lead compound in the discovery of new modulators of the GABA_A receptor. Further investigation into the biological activity of this molecule and its derivatives is warranted to explore its therapeutic potential in the field of neuroscience and drug development.

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